Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate
Description
Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)carbamate is a boronate-containing heterocyclic compound with significant utility in Suzuki-Miyaura cross-coupling reactions. Its structure combines an imidazo[1,2-a]pyridine core, a tert-butyl carbamate protecting group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 4. This design enhances its stability and reactivity in palladium-catalyzed transformations, making it a critical intermediate in medicinal chemistry and materials science .
Properties
CAS No. |
2304634-51-1 |
|---|---|
Molecular Formula |
C18H26BN3O4 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H26BN3O4/c1-16(2,3)24-15(23)21-13-11-22-10-12(8-9-14(22)20-13)19-25-17(4,5)18(6,7)26-19/h8-11H,1-7H3,(H,21,23) |
InChI Key |
ORQXUDARBMLWJE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate typically involves multiple stepsThe reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound.
Scientific Research Applications
Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and functional polymers.
Mechanism of Action
The mechanism of action of Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a molecular probe . The imidazo[1,2-A]pyridine core can interact with biological macromolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Core Heterocycle Variations
- Imidazo[1,2-a]pyridine vs. Naphthalene: The compound tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate (S13) () replaces the imidazopyridine core with a naphthalene ring.
- Imidazo[1,2-a]pyridine vs.
- Imidazo[1,2-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine :
The pyrazolo[1,5-a]pyrimidine derivative () introduces additional nitrogen atoms and a methoxypyrazine substituent, enhancing hydrogen-bonding capacity and molecular weight (555.31 g/mol vs. ~420–520 g/mol for other analogs) .
Substituent Analysis
- Boronate Position: In tert-butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate (), the boronate is attached to a phenyl-sulfonylpropyl chain rather than directly to the heterocycle.
- Halogen vs. Boronate :
The brominated analog tert-butyl [(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)methyl]carbamate () replaces the boronate with bromine, limiting its utility to nucleophilic substitutions rather than cross-coupling (molecular weight: 327.18 g/mol) .
Catalytic Systems
- Pd(dppf)Cl2•DCM/KOAc : Used for the naphthalene analog (S13) with unspecified yield ().
- PdCl2·dppf/DMSO : Employed for the pyrazolo[1,5-a]pyrimidine derivative (), yielding a crude product requiring purification .
- No Catalyst: The pyridine-based compound () uses DMAP/Et3N for carbamate formation (44% yield), avoiding transition metals but limiting scalability .
Yields and Purification
- Yields : Range from 44% () to 94% () for carbamate-protected intermediates. Lower yields often stem from boronate ester stability issues or side reactions during coupling .
- Purification : Flash chromatography () and recrystallization () are standard, though boronate-containing compounds may require rigorous drying to prevent hydrolysis .
Functional and Application Differences
Reactivity in Cross-Coupling
- Suzuki-Miyaura Efficiency : The imidazopyridine core’s electron-rich nature may enhance oxidative addition rates compared to pyridine or naphthalene analogs. However, steric hindrance from the tert-butyl group could reduce coupling efficiency .
Data Tables
Research Findings and Implications
- Structural Flexibility : The imidazopyridine core balances electronic conjugation and steric effects, making it superior to pyridine or naphthalene in cross-coupling .
- Synthetic Challenges : Boronate esters require careful handling to prevent hydrolysis; Pd(dppf)Cl2•DCM offers reliable catalysis but may necessitate optimization for specific substrates .
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